molecular formula C23H25ClN2O4S B1679046 Ponesimod CAS No. 854107-55-4

Ponesimod

Cat. No.: B1679046
CAS No.: 854107-55-4
M. Wt: 461.0 g/mol
InChI Key: LPAUOXUZGSBGDU-ULCCENQXSA-N
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Description

Ponesimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator approved for relapsing forms of multiple sclerosis (MS). It acts by sequestering lymphocytes in lymph nodes, reducing their infiltration into the central nervous system . Its pharmacokinetics feature a half-life of ~30 hours, enabling once-daily dosing, and rapid reversibility (lymphocyte recovery within 1 week of discontinuation) .

Mechanism of Action

Target of Action

Ponesimod is a selective modulator of the sphingosine 1-phosphate receptor 1 (S1P1) . S1P1 is a G-protein-coupled receptor expressed on the surface of lymphocytes, a type of white blood cell . This receptor plays a crucial role in the regulation of lymphocyte trafficking, which is pivotal in immune response .

Mode of Action

This compound works by binding to the S1P1 receptor on the surface of lymphocytes . This binding prevents the lymphocytes from leaving the lymph nodes, thereby reducing their availability in the blood circulation . By sequestering lymphocytes in the lymph nodes, this compound prevents these cells from contributing to an autoimmune reaction, reducing inflammation and damage in diseases like multiple sclerosis .

Biochemical Pathways

This compound’s interaction with the S1P1 receptor influences several biochemical pathways. It reduces the activation of pro-inflammatory pathways, such as those involving Toll-like receptor 4 (TLR4) and signal transducer and activator of transcription 1 (Stat1), while promoting the activation of anti-inflammatory pathways, such as those involving Stat6 . These changes in cellular signaling pathways contribute to the drug’s immunomodulatory effects.

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics, with a terminal half-life of 33 hours . It is rapidly and almost completely absorbed orally, with an absolute oral bioavailability of 84% . Peak plasma and blood concentrations are reached within 2-4 hours . This compound is highly metabolized, and the parent compound, along with its two major non-clinically active metabolites, are mainly excreted in the feces (57.3-79.6%) and to a lesser extent in the urine (10.3-18.4%) .

Result of Action

The binding of this compound to the S1P1 receptor results in a dose-dependent reduction of peripheral lymphocyte counts . This effect is sustained with continued daily oral dosing and is rapidly reversible upon drug discontinuation . In the context of multiple sclerosis, this leads to a decrease in the number of Iba-1+ microglia and GFAP+ astrocytes, and the size and number of amyloid plaques, while improving spatial memory .

Action Environment

For instance, the drug’s pharmacokinetics are minimally affected by food

Biochemical Analysis

Biochemical Properties

Ponesimod plays a crucial role in biochemical reactions by interacting with sphingosine-1-phosphate receptors, particularly subtype 1 (S1P1). This interaction prevents lymphocytes from leaving lymph nodes, thereby reducing the number of lymphocytes in peripheral blood . This compound binds with high affinity to S1P1 receptors, leading to receptor internalization and degradation, making cells refractive to further stimulation by sphingosine-1-phosphate .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in multiple sclerosis, this compound reduces the migration of lymphocytes into the central nervous system, thereby decreasing inflammation and neuronal damage . Additionally, this compound has been shown to reduce neuroinflammation and increase amyloid-beta clearance in Alzheimer’s disease models by modulating toll-like receptor 4 and sphingosine-1-phosphate receptor 1 interactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to sphingosine-1-phosphate receptor 1 with high affinity. This binding prevents lymphocytes from egressing from lymph nodes, reducing their presence in peripheral blood . The modulation of S1P1 receptor by this compound leads to receptor internalization and degradation, making the cells less responsive to further stimulation by sphingosine-1-phosphate . This mechanism is crucial in reducing the inflammatory response in multiple sclerosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly absorbed, reaching peak plasma concentrations within 2-4 hours . Its effects on lymphocyte counts are dose-dependent and reversible upon discontinuation of the drug. Total lymphocyte counts return to normal levels within one week after stopping treatment . The stability and degradation of this compound have been well-characterized, with a terminal half-life of approximately 33 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Dose-dependent reductions in lymphocyte counts have been observed, with higher doses leading to more significant reductions . At high doses, this compound has been shown to attenuate inflammation, demyelination, and axonal loss in the brain and spinal cord of mice with experimental autoimmune encephalomyelitis, an animal model for multiple sclerosis . Toxic or adverse effects at high doses have not been extensively reported.

Metabolic Pathways

This compound is extensively metabolized via multiple pathways, including direct glucuronidation and cytochrome P450-mediated oxidation . The primary metabolites are excreted mainly in the feces, with a smaller proportion excreted in the urine . The metabolic pathways involved in the biotransformation of this compound are crucial for its pharmacokinetics and overall efficacy.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with sphingosine-1-phosphate receptors. It is highly metabolized, and the parent compound, along with its major metabolites, is mainly excreted in the feces . The distribution of this compound within the body is characterized by a moderate volume of distribution at steady state .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target receptor, sphingosine-1-phosphate receptor 1. The internalization and degradation of this receptor upon binding with this compound lead to its localization within lysosomes . This subcellular localization is essential for the drug’s mechanism of action and its ability to modulate immune responses effectively.

Biological Activity

Ponesimod is a selective sphingosine-1-phosphate receptor 1 (S1PR1) modulator, primarily used in the treatment of relapsing forms of multiple sclerosis (MS). Its mechanism of action involves the modulation of lymphocyte trafficking, leading to reduced immune cell infiltration into the central nervous system (CNS) and subsequent neuroinflammation. This article explores the biological activity of this compound, focusing on its pharmacodynamics, therapeutic implications, and relevant case studies.

This compound functions as an antagonist of S1PR1, which plays a crucial role in lymphocyte migration. By binding to S1PR1, this compound prevents lymphocytes from exiting lymph nodes, thereby decreasing their presence in peripheral blood and limiting their ability to infiltrate the CNS. This action is particularly beneficial in conditions like MS, where excessive immune cell activity contributes to neuronal damage.

Key Pharmacological Effects

  • Lymphocyte Sequestration : this compound induces a dose-dependent sequestration of lymphocytes in lymphoid organs, leading to a significant reduction in peripheral blood lymphocyte counts.
  • Cytokine Modulation : It has been shown to alter cytokine profiles, promoting anti-inflammatory pathways while inhibiting pro-inflammatory signaling.
  • Neuroprotective Effects : Research indicates that this compound may enhance microglial phagocytosis of amyloid-beta (Aβ), suggesting potential applications in neurodegenerative diseases like Alzheimer's disease (AD) .

Multiple Sclerosis

This compound has been evaluated in clinical trials for its efficacy in treating relapsing MS. The pivotal OPTIMUM trial compared this compound with teriflunomide, demonstrating significant reductions in annualized relapse rates (ARR) and MRI lesion activity.

Study Participants ARR Reduction MRI Lesions Reduction Safety Profile
OPTIMUM Trial1133-30.5%-56%Consistent with S1P modulators

Alzheimer’s Disease

In preclinical models, this compound has shown promise in reducing neuroinflammation and enhancing Aβ clearance. In a study using a 5XFAD mouse model, this compound treatment led to decreased levels of pro-inflammatory cytokines and reduced amyloid plaque burden .

Case Study 1: Efficacy in MS

A clinical trial involving 1133 participants revealed that this compound significantly outperformed teriflunomide in reducing relapse rates and improving MRI outcomes. The treatment group exhibited fewer treatment discontinuations due to adverse effects compared to the control group .

Case Study 2: Adverse Effects

A report highlighted a case of dyspnea and bronchoconstriction in a young patient following this compound initiation. This underscores the importance of monitoring respiratory symptoms in patients receiving this therapy .

Pharmacokinetics

This compound exhibits linear pharmacokinetics with minimal food effects. The median time to peak concentration ranges from 2.0 to 4.0 hours, with a half-life between 21.7 and 33.4 hours. Notably, it achieves a maximum reduction in total lymphocyte count by approximately 70% within the first few days of administration .

Immune Modulation

Research indicates that this compound preferentially reduces circulating naïve and CD4+ T cells while sparing regulatory T cells (Tregs). This differential effect on T-cell subsets may contribute to its therapeutic efficacy while minimizing adverse effects associated with broader immune suppression .

Q & A

Basic Research Questions

Q. What is the mechanistic basis of ponesimod’s selective S1P1 receptor modulation, and how does this inform experimental design for autoimmune disease models?

this compound binds selectively to S1P1 receptors with an IC50 of 6 nM in radioligand binding assays, inducing receptor internalization and reducing lymphocyte egress from lymphoid tissues . This mechanism is critical for designing preclinical models of multiple sclerosis (MS) or autoimmune diseases, where lymphocyte trafficking is a key endpoint. Researchers should prioritize in vitro assays (e.g., GTPγS binding) to quantify receptor activation across species (human, rat, mouse) due to EC50 variability (5.7 nM in humans vs. 1.4 nM in mice) . Dose-response studies in animal models should account for species-specific pharmacokinetics to align with human equivalent dosing .

Q. How should pharmacokinetic (PK) studies of this compound be structured to ensure translational relevance?

PK studies should measure:

  • Absorption : Median tmax of 2–4 hours in fasting conditions .
  • Elimination : Terminal half-life (t1/2) of ~30 hours, supporting once-daily dosing .
  • Dose proportionality : Linear exposure across doses (e.g., 20–75 mg) .
  • Plasma protein binding : >99% binding, requiring ultracentrifugation or equilibrium dialysis for free fraction analysis . Cross-species validation is essential, as rodent models may underestimate cardiovascular effects due to S1P3 receptor selectivity differences .

Q. What experimental design considerations are critical for long-term efficacy and safety studies of this compound in relapsing MS?

  • Core + extension studies : Combine a 2-year randomized controlled trial (RCT) with an open-label extension (OLE) to assess sustained efficacy (e.g., annualized relapse rate [ARR]) and safety over 8+ years .
  • Dose optimization : Include dose-ranging arms (e.g., 10 mg, 20 mg, 40 mg) with frequent MRI monitoring for T1 Gd+ lesions and brain volume loss .
  • Safety endpoints : Track lymphopenia (<200/μL in 3.2% of patients), hepatic enzymes, and cardiac effects (e.g., transient bradycardia) .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro selectivity and in vivo cardiovascular effects?

Despite this compound’s 600-fold selectivity for S1P1 over S1P3 receptors in vitro, dose-dependent heart rate reduction occurs in humans, suggesting species-specific S1P3 signaling or off-target effects . Methodological approaches include:

  • In vivo electrophysiology : Assess cardiac S1P3 receptor activity in transgenic animal models.
  • PK/PD modeling : Correlate plasma concentration-time curves with heart rate changes to identify thresholds for clinical monitoring .

Q. What methodologies are robust for indirect efficacy comparisons between this compound and other S1P modulators (e.g., ozanimod, fingolimod)?

  • Matching-adjusted indirect comparison (MAIC) : Adjust for trial population differences (e.g., baseline EDSS scores) to compare ozanimod and this compound. MAIC revealed ozanimod’s superior brain volume preservation (mean difference: −0.24%, p<0.05) but comparable ARR reduction .
  • Network meta-analysis : Pool phase III trial data using Bayesian models to rank S1P modulators by relapse reduction and disability progression .

Q. How can subgroup analyses optimize this compound dosing in heterogeneous MS populations?

  • EDSS-stratified analysis : In the OPTIMUM trial, patients with EDSS <3.5 showed greater ARR reduction (67%) vs. those with EDSS ≥3.5 (38%) .
  • Dose-response in early MS : Prioritize 20 mg dosing (vs. 10 mg) for naive patients, as lower doses showed diminished efficacy in long-term extensions .
  • Biomarker integration : Monitor CD4+/CD8+ lymphocyte ratios and IL-17 levels to predict treatment response .

Q. Methodological Recommendations

  • Preclinical models : Use adoptive transfer EAE (experimental autoimmune encephalomyelitis) to evaluate this compound’s CNS penetration, which crosses the blood-brain barrier in rodents .
  • Clinical trial stratification : Enrich cohorts with active Gd+ lesions at baseline to enhance statistical power for MRI endpoints .
  • Safety monitoring : Implement first-dose cardiac monitoring for bradycardia, aligning with FDA guidelines for S1P modulators .

Comparison with Similar Compounds

Comparison with Other S1P Receptor Modulators

Potency and Selectivity

  • Ponesimod : Binds S1P1 with 3.42 nM potency , weaker than siponimod, ozanimod, and fingolimod (<1 nM). It shows 10-fold lower activity at S1P5 compared to S1P1 .
  • Fingolimod: Non-selective, targeting S1P1,3,4,5. Associated with bradycardia due to S1P3 interaction .
  • Ozanimod : Higher S1P1 potency (<1 nM) but partial agonism at S1P5 (74% intrinsic activity) .
  • Cenerimod : Longer half-life than this compound, enabling natural dose uptitration .

Table 1: Potency and Selectivity Profile

Compound S1P1 Potency (nM) S1P5 Activity Key Selectivity
This compound 3.42 Low S1P1 > S1P5
Fingolimod <1 High Non-selective
Ozanimod <1 Partial S1P1,5
Cenerimod <1 N/A S1P1-selective

Pharmacokinetics and Reversibility

  • Half-Life : this compound (~30 hours) vs. fingolimod (~7 days). Faster clearance allows discontinuation effects to resolve in 1 week vs. 6–8 weeks for fingolimod .
  • Lymphocyte Recovery : this compound-treated patients regain baseline lymphocyte counts within 7 days, compared to 1–2 months for fingolimod .
  • Food Interaction: No significant impact on absorption, unlike ozanimod, which requires fasting .

Efficacy in Clinical Trials

  • Annualized Relapse Rate (ARR): this compound reduced ARR by 30.5% vs. teriflunomide in the OPTIMUM trial . Comparable to fingolimod and dimethyl fumarate (DMF) in phase II studies .
  • MRI Activity: 59% reduction in gadolinium-enhancing T1 lesions vs. teriflunomide . Similar efficacy to siponimod in reducing new T2 lesions .
  • Disability Progression: No significant reduction in confirmed disability progression, aligning with ozanimod .

Table 2: Efficacy Endpoints in Key Trials

Trial Compound ARR Reduction MRI Lesion Reduction Disability Progression
OPTIMUM This compound 30.5%* 56–59%* Non-significant
TRANSFORMS Fingolimod 52% 74% Significant
RADIANCE Ozanimod 38% 63% Non-significant

Special Considerations

  • Pregnancy : Contraindicated due to embryotoxicity in animal studies. Requires ≥1-week washout before conception .

Comparison with Non-S1P Oral Therapies

Teriflunomide

  • Efficacy : this compound superior in ARR (30.5%), MRI activity (56%), and fatigue reduction (3.57-point improvement) .
  • Safety : Higher discontinuation rates due to AEs with this compound (8.7% vs. 6.0%) .

Dimethyl Fumarate (DMF)

  • Combination Potential: Synergistic efficacy with this compound in experimental autoimmune encephalomyelitis (EAE) models .

Properties

IUPAC Name

(5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O4S/c1-3-10-25-23-26(19-7-5-4-6-15(19)2)22(29)21(31-23)12-16-8-9-20(18(24)11-16)30-14-17(28)13-27/h4-9,11-12,17,27-28H,3,10,13-14H2,1-2H3/b21-12-,25-23?/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAUOXUZGSBGDU-ULCCENQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)OC[C@@H](CO)O)Cl)/S1)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234631
Record name Ponesimod
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Molecular Weight

461.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Insoluble
Record name Ponesimod
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Mechanism of Action

The sphingosine 1-phosphate receptor 1 (S1P1R) is expressed on the surface of lymphocytes and detects sphingosine 1-phosphate (S1P) at nanomolar concentrations. S1P is a metabolite of the cell membrane component, sphingomyelin. As sphingomyelin degrades, lymphocytes respond to agonism of S1P1R by concentration gradients of S1P. Lymphocytes leave the lymphoid organs in response to higher concentrations of S1P in blood and lymph. Ponesimod modulates this response by stimulating and internalizing S1P1R on lymphocytes, effectively blinding them to concentration gradients of S1P, reducing the number of lymphocytes in blood. Ponesimod is roughly 650 times more selective for S1P1R than S1P.
Record name Ponesimod
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CAS No.

854107-55-4
Record name Ponesimod [USAN:INN]
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Record name (R)-5-[3-Chloro-4-(-2,3-dihydroxy-propoxy)-benzylidene]-2-propylimino- 3-o-tolyl-thiazolidin-4-one
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